N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethoxy groups, an indole moiety linked via a thioether bridge, and a cyclopentylaminoacetamide side chain. This compound combines multiple pharmacophoric elements:
- Benzamide scaffold: Known for interactions with enzymes and receptors (e.g., kinase inhibition) .
- Indole ring: Common in bioactive molecules targeting serotonin receptors and apoptosis pathways .
- Thioether linkage: Enhances metabolic stability compared to ethers or esters .
- Cyclopentylamino group: Likely increases lipophilicity, influencing membrane permeability and target engagement .
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-32-22-12-11-18(15-23(22)33-2)26(31)27-13-14-29-16-24(20-9-5-6-10-21(20)29)34-17-25(30)28-19-7-3-4-8-19/h5-6,9-12,15-16,19H,3-4,7-8,13-14,17H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYRTNUEKHWXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced through a nucleophilic substitution reaction, where a cyclopentylamine reacts with an appropriate electrophile.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide or sulfonate ester.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the indole-thioether intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, and the presence of the thioether and benzamide moieties could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide- and indole-based derivatives, focusing on key structural variations, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Compared to indole-thiosemicarbazones (e.g., ), the thioether linker in the target may offer greater hydrolytic stability.
Biological Activity :
- Indole-oxadiazole derivatives (e.g., ) exhibit anticancer activity via apoptosis induction, suggesting the target compound could share similar mechanisms.
- Compounds with 3,4-dimethoxybenzamide groups (as in the target) are associated with kinase inhibition , whereas neurokinin antagonists (e.g., ) prioritize receptor subtype selectivity.
Physicochemical Properties: The 3,4-dimethoxy groups on the benzamide may enhance solubility compared to nitro- or cyano-substituted analogs (e.g., ).
Therapeutic Potential: While the target compound’s exact application is unclear, its hybrid structure aligns with multifunctional agents targeting cancer (indole) and inflammation (methoxybenzamide) .
Biological Activity
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, cytotoxic, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a benzamide group linked to an indole moiety via a thioether linkage. Its molecular formula is , with a molecular weight of 416.5 g/mol. The structure is essential for its biological activity, as the indole and benzamide components are known to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties :
- Antibacterial Activity : The compound demonstrated significant inhibition against several strains of bacteria:
- Antifungal Activity : The compound also exhibited moderate activity against Candida albicans , with MIC values ranging from 7.80 μg/mL to 62.50 μg/mL for various derivatives .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
- Cytotoxicity Assays : Compounds derived from this structure showed IC50 values in the low micromolar range (<10 μM), indicating potent cytotoxicity against rapidly dividing cancer cells such as A549 (lung cancer) and others .
- Selective Toxicity : Notably, some derivatives exhibited preferential suppression of tumor cells compared to non-tumor cells, suggesting potential for targeted cancer therapy .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The indole moiety is known for its ability to bind to various enzymes and receptors, modulating their activity. This interaction can lead to altered cellular signaling pathways that affect cell proliferation and survival.
- Biochemical Pathways : The compound serves as a probe in chemical biology studies to elucidate the mechanisms underlying specific biochemical pathways relevant to disease states.
Summary of Research Findings
| Biological Activity | Observations |
|---|---|
| Antibacterial | Effective against MRSA (MIC 1 μg/mL), S. epidermidis (MIC 7.80 μg/mL) |
| Antifungal | Moderate activity against C. albicans (MIC range 7.80 - 62.50 μg/mL) |
| Cytotoxicity | IC50 < 10 μM against A549 and other cancer cell lines |
| Mechanism | Interacts with enzymes/receptors; modulates signaling pathways |
Case Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Properties : In a study assessing the effectiveness against Gram-positive bacteria, this compound showed remarkable potency against MRSA strains, highlighting its potential in treating antibiotic-resistant infections .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on various cancer cell lines demonstrated that certain derivatives had significantly lower IC50 values compared to established chemotherapeutics, suggesting a promising avenue for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
